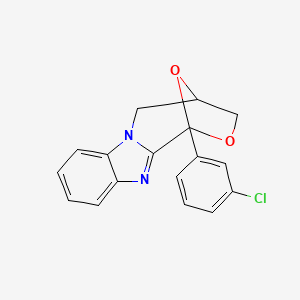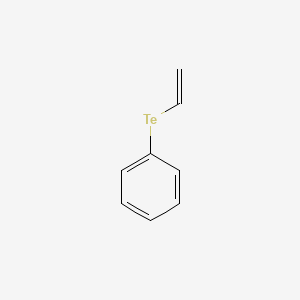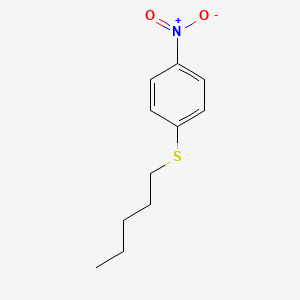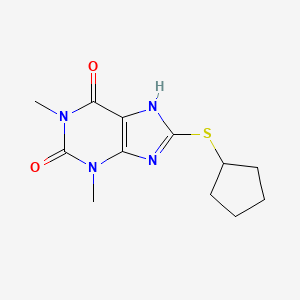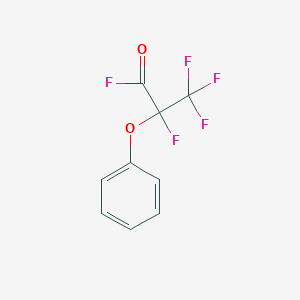
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride typically involves the reaction of phenol with a fluorinated acyl fluoride. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. The process may involve multiple steps, including the formation of intermediate compounds, followed by purification to obtain the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under controlled conditions. The process may include steps such as distillation, crystallization, and filtration to ensure the purity and quality of the final product. Safety measures are crucial due to the reactive nature of the fluorinated compounds involved .
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The compound can react with water to form corresponding acids and alcohols.
Reduction: The compound can be reduced to form less oxidized products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis may yield phenol and fluorinated carboxylic acids, while reduction may produce fluorinated alcohols .
Applications De Recherche Scientifique
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce fluorinated groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound can form strong bonds with these targets, leading to changes in their structure and function. This can result in various biological effects, depending on the specific pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propionic acid: Another fluorinated compound with similar properties.
Perfluorooctanoic acid (PFOA): A well-known fluorinated compound used in various industrial applications
Uniqueness
2,3,3,3-Tetrafluoro-2-phenoxypropanoyl fluoride is unique due to the presence of both fluorine and phenoxy groups, which provide it with distinct chemical properties. These properties make it suitable for specific applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
78900-65-9 |
|---|---|
Formule moléculaire |
C9H5F5O2 |
Poids moléculaire |
240.13 g/mol |
Nom IUPAC |
2,3,3,3-tetrafluoro-2-phenoxypropanoyl fluoride |
InChI |
InChI=1S/C9H5F5O2/c10-7(15)8(11,9(12,13)14)16-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
LYKDQIQZWDYBDS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(C(=O)F)(C(F)(F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



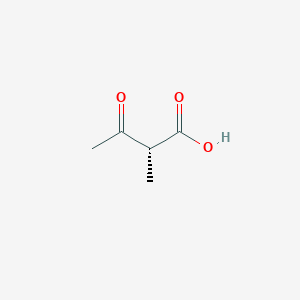
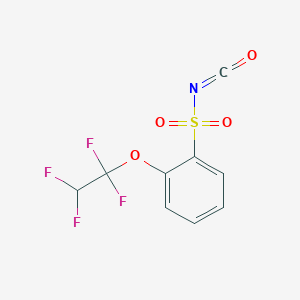


![4-{[(1H-Pyrazol-1-yl)methyl]sulfanyl}phenol](/img/structure/B14438989.png)
![(E)-but-2-enedioic acid;1-[4-(4-chlorophenyl)sulfanyl-2,3-dihydro-1H-inden-1-yl]-4-methylpiperazine](/img/structure/B14438996.png)
